5-(4-Chlorobenzylidene)-2,4-thiazolidinedione
Overview
Description
5-(4-Chlorobenzylidene)-2,4-thiazolidinedione is a heterocyclic compound that belongs to the thiazolidinedione class. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of a 4-chlorobenzylidene group attached to the thiazolidinedione core enhances its chemical and biological properties, making it a valuable compound in various scientific fields.
Mechanism of Action
Target of Action
5-(4-Chlorobenzylidene)-2,4-thiazolidinedione is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity
Mode of Action
Thiazolidine derivatives, in general, have been shown to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Thiazolidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives have been shown to exhibit a range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects .
Action Environment
The synthesis and biological applications of thiazolidine derivatives have been studied in various environments .
Biochemical Analysis
Biochemical Properties
5-(4-Chlorobenzylidene)-2,4-thiazolidinedione has been found to interact with various enzymes and proteins. For instance, it has been studied for its potential role as a bacterial efflux pump inhibitor . This suggests that this compound could interact with proteins involved in bacterial resistance mechanisms .
Molecular Mechanism
It has been suggested that it may exert its effects by inhibiting bacterial efflux pumps, which are proteins that bacteria use to expel harmful substances, including antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting thiazolidinedione with 4-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzylidene)-2,4-thiazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The chlorine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
Scientific Research Applications
5-(4-Chlorobenzylidene)-2,4-thiazolidinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is being investigated for its potential use in treating diabetes and other metabolic disorders.
Industry: The compound is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzylidene-2,4-thiazolidinedione
- 5-(4-Methoxybenzylidene)-2,4-thiazolidinedione
- 5-(4-Nitrobenzylidene)-2,4-thiazolidinedione
Uniqueness
5-(4-Chlorobenzylidene)-2,4-thiazolidinedione is unique due to the presence of the chlorine atom in the benzylidene group. This substitution enhances its chemical stability and biological activity compared to other similar compounds. The chlorine atom also allows for further functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTGINRZTJUWBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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